Disodium 4-nitrophenyl phosphate

Catalog No.
S539924
CAS No.
4264-83-9
M.F
C6H6NNaO6P
M. Wt
242.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disodium 4-nitrophenyl phosphate

CAS Number

4264-83-9

Product Name

Disodium 4-nitrophenyl phosphate

IUPAC Name

disodium;(4-nitrophenyl) phosphate

Molecular Formula

C6H6NNaO6P

Molecular Weight

242.08 g/mol

InChI

InChI=1S/C6H6NO6P.Na/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;/h1-4H,(H2,10,11,12);

InChI Key

AWUNJKAFDDEHEQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].[Na+].[Na+]

solubility

Soluble in DMSO

Synonyms

4-aminophenylphosphate, 4-aminophenylphosphate, monosilver salt, PNPP

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O.[Na]

The exact mass of the compound Disodium 4-nitrophenyl phosphate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Substrate for Phosphatase Assays

Disodium 4-nitrophenyl phosphate is a preferred substrate for enzymes belonging to the phosphatase class. These enzymes cleave phosphate groups from various molecules. By utilizing pNPP, researchers can measure phosphatase activity in cell lysates, purified enzymes, or tissues []. The assay relies on the following principle:

  • pNPP has a para-nitrophenyl (pNP) group attached to a phosphate group.
  • Phosphatases cleave the phosphate group from pNPP, releasing pNP.
  • pNP is a yellow-colored compound, allowing for the easy quantification of its concentration through absorbance measurement using a spectrophotometer [].

The higher the phosphatase activity in the sample, the more pNP will be produced, resulting in a stronger absorbance signal. This method enables researchers to study phosphatase activity in various contexts, such as:

  • Understanding cellular signaling pathways involving phosphatases [].
  • Investigating the function and regulation of novel phosphatases.
  • Screening for drugs that target phosphatases.

Enzyme-Linked Immunosorbent Assay (ELISA)

Disodium 4-nitrophenyl phosphate plays a crucial role in ELISA, a widely used technique for detecting and quantifying specific biomolecules like antigens or antibodies. In this application, pNPP serves as a substrate for alkaline phosphatase (ALP), an enzyme often conjugated to secondary antibodies in ELISA [].

The ELISA procedure typically involves:

  • Coating a plate with a capture antibody specific to the target molecule.
  • Adding a sample containing the target molecule.
  • Introducing an ALP-conjugated secondary antibody that binds to the captured target molecule.
  • Incubating with pNPP substrate.

ALP cleaves pNPP, releasing the yellow-colored pNP. The amount of pNP produced is proportional to the concentration of the target molecule in the initial sample, allowing for its quantification through absorbance measurement [].

Disodium 4-nitrophenyl phosphate offers several advantages in ELISA:

  • Its chromogenic nature provides a simple and reliable method for signal detection.
  • It is readily available and commercially produced in high purity.

Disodium 4-nitrophenyl phosphate, also known as disodium p-nitrophenyl phosphate hexahydrate, is an organic compound with the molecular formula C6H4NNa2O6P6H2O\text{C}_6\text{H}_4\text{N}\text{Na}_2\text{O}_6\text{P}\cdot 6\text{H}_2\text{O} and a molecular weight of approximately 371.15 g/mol. It appears as a white crystalline solid, soluble in water, and is characterized by its pale yellow color when in powder form . This compound serves primarily as a substrate for various phosphatases, including alkaline and acid phosphatases, and is widely utilized in biochemical assays, particularly enzyme-linked immunosorbent assays (ELISA) and spectrophotometric assays .

Disodium 4-nitrophenyl phosphate acts as a substrate for alkaline phosphatase enzymes. The enzyme binds to the phosphate group of PNPP, inducing a conformational change that weakens the bond between the phosphate and the p-nitrophenyl group. This allows a water molecule to attack the bond, cleaving it and releasing p-nitrophenol. The released p-nitrophenol has a yellow color, which can be easily measured using a spectrophotometer, allowing for the indirect quantification of alkaline phosphatase activity.

  • Mild irritant: It may cause mild skin and eye irritation upon contact []. Standard laboratory precautions for handling chemicals should be followed, including wearing gloves, eye protection, and a lab coat.
  • Potential for dust inhalation: Inhalation of dust particles may irritate the respiratory system. Use a fume hood when handling the powder form.

Disodium 4-nitrophenyl phosphate undergoes hydrolysis reactions catalyzed by hydrolases, which facilitate the cleavage of phosphoric esters to produce orthophosphate. The reaction typically results in the formation of p-nitrophenol and inorganic phosphate, releasing a yellow-colored product that can be quantitatively measured . The general reaction can be represented as follows:

Disodium 4 nitrophenyl phosphate+H2OEnzymep Nitrophenol+Orthophosphate\text{Disodium 4 nitrophenyl phosphate}+\text{H}_2\text{O}\xrightarrow{\text{Enzyme}}\text{p Nitrophenol}+\text{Orthophosphate}

This reaction is significant in determining enzyme activity levels in various biological samples.

Disodium 4-nitrophenyl phosphate acts as a chromogenic substrate for alkaline and acid phosphatases. When these enzymes catalyze the hydrolysis of disodium 4-nitrophenyl phosphate, they produce p-nitrophenol, which exhibits a yellow color measurable at a wavelength of 405 nm. This property makes it invaluable for assessing enzyme activity in clinical diagnostics and research settings . Furthermore, the compound's role as a phosphorylating agent in nucleotide synthesis underscores its importance in molecular biology .

The synthesis of disodium 4-nitrophenyl phosphate typically involves several methods:

  • Direct Reaction with Phosphoric Acid: p-Nitrophenol reacts with anhydrous phosphoric acid to yield disodium 4-nitrophenyl phosphate directly.
  • Alkylation Method: In this method, p-nitrophenol is reacted with dialkyl chlorophosphate in the presence of an alkali to produce O,O-dialkyl p-nitrophenyl phosphate. Subsequent dealkylation leads to the desired product .
  • Hydrolysis of Trimethylsilyl Derivatives: This involves creating O,O-bis(trimethylsilyl) p-nitrophenyl phosphate followed by hydrolysis to yield disodium 4-nitrophenyl phosphate .

These methods highlight the compound's versatility and accessibility for laboratory synthesis.

Disodium 4-nitrophenyl phosphate has several critical applications:

  • Biochemical Assays: It is extensively used as a substrate in enzyme assays to measure phosphatase activity.
  • Pharmaceutical Industry: The compound serves as an important intermediate in drug synthesis and development.
  • Agricultural Chemicals: It is also utilized in the synthesis of various pesticides and herbicides due to its reactivity .

Research indicates that disodium 4-nitrophenyl phosphate interacts with various enzymes, particularly phosphatases, facilitating studies into enzyme kinetics and mechanisms. These interactions can provide insights into the catalytic efficiency of different enzymes under varying conditions . Additionally, studies have explored its potential effects on cellular processes due to its role as a phosphorylating agent.

Disodium 4-nitrophenyl phosphate shares similarities with several other compounds within the category of phosphoric esters. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Disodium 4-nitrophenyl phosphateC₆H₄NNa₂O₆P·6H₂OChromogenic substrate for phosphatases
Disodium phenyl phosphateC₆H₅Na₂O₄PLess specific for enzyme assays
Disodium p-toluenesulfonateC₇H₇Na₂O₃SUsed primarily as a coupling agent
Diethyl p-nitrophenyl phosphateC₁₀H₁₃N₁O₄PMore lipophilic; used in organic synthesis

Disodium 4-nitrophenyl phosphate stands out due to its specific application as a chromogenic substrate for enzymatic assays, making it essential for quantitative analysis in biochemical research.

Disodium 4-nitrophenyl phosphate demonstrates excellent aqueous solubility characteristics that vary significantly across different pH ranges [1] [2] [3]. The compound exhibits miscibility with water under neutral conditions, achieving clear solutions at concentrations up to 25 milligrams per milliliter at 20 degrees Celsius [1] [2] [3]. This high solubility is attributed to the presence of two sodium cations and the phosphate anion, which enhance hydration and ionic interactions with water molecules.

The solubility behavior shows marked improvement under alkaline conditions, with the optimal pH range being 8.0 to 10.5 [2] [4]. In this range, the compound maintains high solubility and stability, making it particularly suitable for enzymatic assay applications. Working solutions are commonly prepared at 1 milligram per milliliter in specialized buffer systems, including glycine buffer at pH 10.4 and diethanolamine buffer at pH 9.8 [5] [6] [4]. These buffer systems not only maintain optimal pH conditions but also provide the necessary cofactors for enzymatic reactions.

The compound shows excellent compatibility with various aqueous buffer systems, including HEPES buffer at pH 7.0 for biochemical assays [7]. In carbonate buffer systems with pH greater than 10, enhanced solubility is observed due to the increased ionic strength and favorable electrostatic interactions [1]. Quality control standards typically employ 5 percent weight per volume aqueous solutions, which consistently produce clear, stable solutions [3] [8].

In contrast to its excellent aqueous solubility, disodium 4-nitrophenyl phosphate shows limited compatibility with organic solvents [1] [9] [10]. The compound is immiscible with both ethanol and acetone, although limited solubility of approximately 10 milligrams per milliliter can be achieved in ethanol under specific conditions [10]. This selective solubility profile supports its use in aqueous-based analytical and biochemical applications while limiting potential interference from organic contaminants.

Thermal Stability and Decomposition Pathways

Disodium 4-nitrophenyl phosphate exhibits exceptional thermal stability, with a melting point exceeding 300 degrees Celsius [1] [9] [5] [2]. This high melting point indicates strong intermolecular forces within the crystalline structure, primarily due to ionic interactions between the sodium cations and the phosphate anions, supplemented by hydrogen bonding from the hexahydrate water molecules.

The compound demonstrates remarkable thermal stability under normal laboratory conditions, remaining stable at room temperature and maintaining integrity even at elevated temperatures up to 40 degrees Celsius for extended periods [1] [11] [7]. Studies have confirmed stability for at least 24 hours at 40 degrees Celsius, which is particularly relevant for enzymatic assay applications that may require incubation at physiological temperatures [7].

Decomposition pathways become significant only under extreme thermal conditions approaching the melting point [1] [2]. When decomposition occurs, typically under fire conditions or extreme heating, the compound breaks down to form carbon oxides, nitrogen oxides, phosphorus oxides, and sodium oxides [11]. This decomposition pattern is consistent with the organic-inorganic hybrid nature of the compound, where the organic nitrophenyl moiety contributes carbon and nitrogen oxides, while the inorganic phosphate and sodium components yield the corresponding metal and phosphorus oxides.

Despite its inherent thermal stability, the compound is classified as heat sensitive for practical handling purposes [5] [12] [13]. This designation reflects the need to avoid prolonged heating that might cause gradual degradation or loss of water of crystallization in the hexahydrate form. The recommended storage temperature of minus 20 degrees Celsius ensures optimal long-term stability and prevents any potential thermal degradation [1] [9] [5]. Room temperature handling is acceptable for short-term use and preparation of working solutions, but cool storage conditions are essential for maintaining compound integrity over extended periods [5] [14].

Spectroscopic Fingerprints (UV-Vis, FTIR, NMR)

UV-Visible Spectroscopy

The UV-visible spectroscopic profile of disodium 4-nitrophenyl phosphate provides distinctive fingerprints that are essential for both identification and analytical applications [10]. The substrate exhibits characteristic absorption maxima at 222 and 306 nanometers in aqueous solution [10]. The peak at 306 nanometers is particularly significant as it represents the primary absorption band of the intact substrate, while the 222 nanometer peak corresponds to secondary electronic transitions within the nitrophenyl chromophore.

The most analytically important spectroscopic feature is the dramatic shift in absorption upon enzymatic hydrolysis [15] [16] [6] [10]. When disodium 4-nitrophenyl phosphate undergoes hydrolysis by alkaline phosphatase, the resulting 4-nitrophenol product exhibits a distinct absorption maximum at 405 nanometers [15] [16] [6] [10]. This bathochromic shift from 306 to 405 nanometers is accompanied by a striking color change from colorless to yellow, forming the basis for numerous colorimetric assays [2] [15].

The molar extinction coefficient at 311 nanometers in 0.4 molar sodium carbonate buffer is at least 9600 per centimeter per molar, indicating strong light absorption and high sensitivity for analytical measurements [1]. For practical applications, monitoring is typically performed at 405 nanometers for the hydrolysis product, though alternative wavelengths such as 245 nanometers are used for purity assessment and quality control [3]. The detection range of 405 to 410 nanometers is standard for ELISA applications, providing optimal sensitivity and specificity [1] [14].

Nuclear Magnetic Resonance Spectroscopy

The NMR spectroscopic characterization of disodium 4-nitrophenyl phosphate in deuterium oxide provides detailed structural information [17] [18]. The proton NMR spectrum shows two distinct resonances: a signal at 8.238 parts per million designated as peak A, and another at 7.342 parts per million designated as peak B [18]. These chemical shifts are characteristic of the aromatic protons in the nitrophenyl ring, with the downfield shift reflecting the electron-withdrawing effect of the nitro group.

The carbon-13 NMR spectra are available and provide complementary structural information about the carbon framework of the molecule [19] [18]. The phosphorus-31 NMR coupling data reveals a small coupling constant of 0.4 hertz between peak B and the phosphorus nucleus [18], indicating the through-bond connectivity between the aromatic system and the phosphate group. This coupling pattern confirms the covalent attachment of the phosphate moiety to the aromatic ring.

Fourier Transform Infrared Spectroscopy

The FTIR spectroscopic fingerprint of disodium 4-nitrophenyl phosphate reveals characteristic vibrational modes that provide structural confirmation [20]. The spectrum exhibits a broad, strong absorption in the 3200 to 3600 per centimeter region, attributed to O-H stretching vibrations from the water molecules in the hexahydrate form [20]. This feature distinguishes the hexahydrate from the anhydrous form and provides information about the hydration state.

The aromatic character is confirmed by C=C stretching vibrations at 1655 per centimeter, appearing with medium intensity [20]. The nitro group produces characteristic strong absorptions at 1520 and 1350 per centimeter, corresponding to asymmetric and symmetric NO2 stretching modes respectively [20]. These bands are diagnostic for the presence of the nitro functional group and their intensity confirms its aromatic attachment.

Phosphate-related vibrations appear in the 1009 to 1014 per centimeter region, attributed to C-O stretching and carbonate bending modes [20]. The presence of these vibrations confirms the phosphate ester linkage. Aromatic C-H stretching modes appear in the 2900 to 3000 per centimeter region with weak to medium intensity [20]. Additional bands at 652 per centimeter have been observed in related catalyst systems containing the compound, attributed to metal-oxygen interactions [20].

Electrochemical Properties and Redox Behavior

Disodium 4-nitrophenyl phosphate exhibits limited redox activity under normal electrochemical conditions, primarily due to the stable electronic configuration of its functional groups [1] [11]. The compound demonstrates exceptional electrochemical stability in aqueous solutions across the pH range of 7 to 11, making it suitable for various analytical applications without interference from unwanted redox reactions [2] [4].

The nitro group present in the molecule exists in a +3 oxidation state for the nitrogen atom, representing a stable electronic configuration [1] [21]. Under normal electrochemical conditions, this nitro group does not readily undergo reduction, contributing to the overall electrochemical inertness of the compound. However, under strongly reducing conditions or in the presence of powerful reducing agents, the nitro group can potentially undergo reduction, though this is not typically observed in standard analytical applications.

The phosphate group in disodium 4-nitrophenyl phosphate becomes fully ionized at physiological pH, creating a stable anionic species that resists further oxidation or reduction [2]. This ionization behavior contributes to the compound's electrochemical stability and ensures consistent performance across the pH range of 7 to 11, which encompasses most biochemical and analytical applications [2] [4].

Chemical reactivity studies indicate that the compound is incompatible with strong reducing agents and strong oxidizing agents [1] [11]. This incompatibility pattern reflects the potential for unwanted side reactions under extreme redox conditions, but also confirms the stability of the compound under normal analytical conditions. The electrochemical stability window encompasses the typical range used in enzymatic assays and colorimetric determinations, ensuring reliable performance without electrochemical interference.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Hexahydrate: Solid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

241.98304319 g/mol

Monoisotopic Mass

241.98304319 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F7VW9D2LUG

Related CAS

54306-27-3

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 3 of 5 companies with hazard statement code(s):;
H290 (33.33%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H373 (33.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

4264-83-9

General Manufacturing Information

Phosphoric acid, mono(4-nitrophenyl) ester, sodium salt (1:2): ACTIVE

Dates

Last modified: 08-15-2023
1: Lountos GT, Cherry S, Tropea JE, Waugh DS. Structural analysis of human dual-specificity phosphatase 22 complexed with a phosphotyrosine-like substrate. Acta Crystallogr F Struct Biol Commun. 2015 Feb;71(Pt 2):199-205. doi: 10.1107/S2053230X15000217. Epub 2015 Jan 28. PubMed PMID: 25664796; PubMed Central PMCID: PMC4321476.
2: Pallen CJ, Wang JH. Calmodulin-stimulated dephosphorylation of p-nitrophenyl phosphate and free phosphotyrosine by calcineurin. J Biol Chem. 1983 Jul 25;258(14):8550-3. PubMed PMID: 6190810.
3: Granjeiro JM, Ferreira CV, Granjeiro PA, Da Silva CC, Taga EM, Volpe PL, Aoyama H. Inhibition of bovine kidney low molecular mass phosphotyrosine protein phosphatase by uric acid. J Enzyme Inhib Med Chem. 2002 Oct;17(5):345-50. PubMed PMID: 12683751.

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